molecular formula C11H14N4 B14630178 N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine CAS No. 57357-97-8

N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine

Cat. No.: B14630178
CAS No.: 57357-97-8
M. Wt: 202.26 g/mol
InChI Key: ZULXFTACPLBQBV-UHFFFAOYSA-N
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Description

N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core with a 3-methylbut-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolo[2,3-D]pyrimidine derivative with a 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the 3-methylbut-2-en-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylbut-2-EN-1-YL)-9H-purin-6-amine: Shares a similar structure but with a purine core.

    3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Another related compound with a purine base.

Uniqueness

N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its pyrrolo[2,3-D]pyrimidine core, which imparts distinct chemical and biological properties. This structural difference can result in varied reactivity and interaction with biological targets compared to similar compounds.

Properties

CAS No.

57357-97-8

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

N-(3-methylbut-2-enyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C11H14N4/c1-8(2)3-5-12-10-9-4-6-13-11(9)15-7-14-10/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15)

InChI Key

ZULXFTACPLBQBV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC1=NC=NC2=C1C=CN2)C

Origin of Product

United States

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